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Cat. No.: B043984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Propionyl-4-piperidinecarboxylic acid, a derivative of isonipecotic acid, represents a key

structural motif in medicinal chemistry and drug discovery. Its unique combination of a

carboxylic acid function and a propionylated piperidine ring makes it a valuable building block

for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic

characteristics is paramount for its identification, characterization, and quality control in

research and development settings.

This technical guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Propionyl-4-
piperidinecarboxylic acid. While a comprehensive, publicly available experimental dataset for

this specific molecule is limited, this guide leverages spectral data from closely related analogs

to provide a robust, predicted spectroscopic profile. Detailed experimental protocols for

acquiring such data are also presented, along with a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for 1-
Propionyl-4-piperidinecarboxylic acid and its close analogs. The predictions for the target
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molecule are derived from the established chemical shift ranges, functional group frequencies,

and fragmentation patterns observed in similar structures.

Table 1: Predicted ¹H NMR Spectral Data for 1-Propionyl-
4-piperidinecarboxylic acid
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~12.0 - 10.0 br s 1H -COOH

The acidic proton

of the carboxylic

acid is expected

to be a broad

singlet, highly

deshielded. Its

chemical shift

can be

concentration

and solvent

dependent.

~4.2 - 3.8 m 2H

Piperidine H2

(axial &

equatorial)

Protons adjacent

to the nitrogen

atom are

deshielded. The

propionyl group

will influence

their chemical

shift compared to

the unsubstituted

piperidine. Due

to the amide

bond, restricted

rotation may be

observed.

~3.2 - 2.8 m 2H

Piperidine H6

(axial &

equatorial)

Similar to H2

protons, these

are adjacent to

the nitrogen and

will be in a

complex

multiplet.
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~2.5 - 2.2 m 1H Piperidine H4

The proton at the

4-position,

attached to the

same carbon as

the carboxylic

acid group.

~2.3 q 2H -C(=O)CH₂CH₃

The methylene

protons of the

propionyl group,

appearing as a

quartet due to

coupling with the

adjacent methyl

group.

~2.0 - 1.6 m 4H
Piperidine H3 &

H5

The remaining

piperidine ring

protons,

expected to be in

a complex

multiplet region.

~1.1 t 3H -C(=O)CH₂CH₃

The terminal

methyl protons of

the propionyl

group, appearing

as a triplet due to

coupling with the

adjacent

methylene group.

Table 2: Predicted ¹³C NMR Spectral Data for 1-
Propionyl-4-piperidinecarboxylic acid
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Chemical Shift (δ, ppm) Assignment Notes

~175 - 170 -COOH

The carbonyl carbon of the

carboxylic acid is expected in

this region.

~172 - 168 -C(=O)CH₂CH₃
The carbonyl carbon of the

propionyl amide group.

~45 - 40 Piperidine C2/C6

The carbons adjacent to the

nitrogen atom. Due to the

amide linkage, two distinct

signals may be observed due

to slowed rotation around the

N-C=O bond.

~40 - 35 Piperidine C4
The carbon bearing the

carboxylic acid group.

~28 - 24 -C(=O)CH₂CH₃
The methylene carbon of the

propionyl group.

~30 - 25 Piperidine C3/C5
The remaining piperidine ring

carbons.

~10 - 8 -C(=O)CH₂CH₃
The terminal methyl carbon of

the propionyl group.

Table 3: Predicted IR Spectral Data for 1-Propionyl-4-
piperidinecarboxylic acid
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Wavenumber
(cm⁻¹)

Intensity Assignment Notes

3300 - 2500 Broad, Strong
O-H stretch

(Carboxylic acid)

A very broad

absorption is

characteristic of the

hydrogen-bonded O-H

stretch of a carboxylic

acid dimer.

2950 - 2850 Medium C-H stretch (Aliphatic)

C-H stretching

vibrations of the

piperidine ring and the

propionyl group.

~1730 - 1700 Strong
C=O stretch

(Carboxylic acid)

The carbonyl stretch

of the carboxylic acid.

Its position can be

influenced by

hydrogen bonding.

~1640 - 1620 Strong C=O stretch (Amide)

The amide I band of

the propionyl group.

This is a strong and

characteristic

absorption.

~1450 - 1350 Medium C-H bend (Aliphatic)

Bending vibrations for

the CH₂ and CH₃

groups.

~1300 - 1200 Strong
C-O stretch

(Carboxylic acid)

The C-O single bond

stretching of the

carboxylic acid.

~1200 - 1100 Medium C-N stretch

The stretching

vibration of the

carbon-nitrogen bond

in the piperidine ring.
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Table 4: Predicted Mass Spectrometry (MS) Data for 1-
Propionyl-4-piperidinecarboxylic acid

m/z (Mass-to-Charge
Ratio)

Predicted Fragment Notes

185 [M]⁺ (Molecular Ion)
The molecular ion peak for

C₉H₁₅NO₃.

156 [M - C₂H₅]⁺ or [M - CHO]⁺

Loss of the ethyl group from

the propionyl moiety or loss of

a formyl radical.

140 [M - COOH]⁺
Loss of the carboxylic acid

group as a radical.

128 [M - C₃H₅O]⁺
Fragmentation involving the

propionyl group.

84 [Piperidine ring fragment]⁺

A common fragmentation

pathway for piperidine

derivatives, representing the

piperidinyl cation.

57 [C₃H₅O]⁺ or [C₄H₉]⁺
The propionyl cation is a likely

fragment.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound like 1-Propionyl-4-piperidinecarboxylic acid. Instrument parameters should be

optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Propionyl-4-
piperidinecarboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆,

CDCl₃, or D₂O with a pH adjustment). The choice of solvent is critical as the chemical shifts

of exchangeable protons (like the -COOH proton) are solvent-dependent. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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¹H NMR Acquisition:

Place the NMR tube in the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees and a

sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15

ppm).

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in single lines for each

unique carbon atom.

A larger number of scans will be required due to the low natural abundance of ¹³C

(typically several hundred to thousands of scans).

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 1-Propionyl-4-piperidinecarboxylic acid directly onto

the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Place the sample (ATR or KBr pellet) in the IR spectrometer.

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Record the sample spectrum over the range of approximately 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized and then bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection:
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The separated ions are detected, and a mass spectrum is generated, which is a plot of ion

intensity versus m/z.

The molecular ion peak ([M]⁺) provides the molecular weight of the compound, and the

fragmentation pattern provides structural information.

Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between the different spectroscopic techniques.

Sample Preparation Data Acquisition Data Processing & Analysis

1-Propionyl-4-
piperidinecarboxylic acid

Dissolve in
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Spectrometer

NMR Spectrometer

IR Spectrometer

Mass Spectrometer

NMR Spectrum
(¹H, ¹³C)

IR Spectrum

Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Integration of data from different spectroscopic techniques for structural elucidation.

Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of 1-
Propionyl-4-piperidinecarboxylic acid. By leveraging data from analogous structures,

researchers and scientists can gain valuable insights into the expected NMR, IR, and MS

characteristics of this important chemical entity. The detailed experimental protocols and

workflow visualizations further serve as a practical resource for the acquisition and

interpretation of spectroscopic data in a laboratory setting. As with any analytical endeavor, it is

recommended that these predicted data be confirmed with experimentally obtained spectra for

definitive structural confirmation.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Propionyl-4-
piperidinecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b043984#spectroscopic-data-nmr-ir-ms-for-1-
propionyl-4-piperidinecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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